5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide
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Overview
Description
5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a hydroxypropan-2-yl group at the nitrogen atom, and a methyl group at the 2nd position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide typically involves the following steps:
Bromination: The starting material, 2-methylbenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5th position.
Amidation: The brominated product is then reacted with 1-hydroxypropan-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of 5-bromo-N-(1-oxopropan-2-yl)-2-methylbenzamide.
Reduction: Formation of 5-bromo-N-(1-aminopropan-2-yl)-2-methylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical for the biological process being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(1-hydroxypropan-2-yl)-2-(tetrazol-1-yl)benzamide: Similar structure but with a tetrazole ring instead of a methyl group.
5-bromo-N-(1-hydroxypropan-2-yl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide is unique due to the presence of the methyl group at the 2nd position, which can influence its reactivity and interaction with biological targets. This structural feature may confer specific properties that are advantageous for certain applications, such as increased stability or selectivity.
Properties
IUPAC Name |
5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-3-4-9(12)5-10(7)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBQHCDYSKBPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NC(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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